(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-3-4-8-16(13)19-21-14(2)17(24-19)12-20-18(22)10-9-15-7-5-11-23-15/h3-11H,12H2,1-2H3,(H,20,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWXWARZOUQEM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methyl-2-(o-tolyl)thiazole with appropriate reagents under controlled conditions.
Acrylamide formation: The acrylamide moiety is introduced through a reaction between an acrylamide precursor and the thiazole derivative.
Coupling with furan: The final step involves coupling the furan ring with the acrylamide-thiazole intermediate under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the acrylamide moiety.
Substitution: Thiazole derivatives with different substituents.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazole rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide: Similar structure but with a phenyl group instead of the thiazole ring.
(E)-3-(furan-2-yl)-N-(2-thienylmethyl)acrylamide: Contains a thiophene ring instead of the thiazole ring.
Uniqueness
(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is unique due to the presence of both furan and thiazole rings, which can confer distinct chemical and biological properties. The combination of these rings with the acrylamide moiety makes it a versatile compound for various applications.
Biological Activity
(E)-3-(furan-2-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a thiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in neurological and antimicrobial pathways.
1. Neurological Effects
Recent studies have indicated that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, research on related compounds has shown:
- Anxiolytic Activity : A derivative, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated anxiolytic-like effects in mouse models, suggesting that the compound may also influence anxiety-related behaviors through nAChR modulation .
- Mechanism Insights : The anxiolytic effects were inhibited by methyllycaconitine, indicating that the α7 nAChR subtype is involved in the observed behavioral changes .
2. Antimicrobial Activity
The thiazole and furan moieties are often associated with antimicrobial properties. Compounds containing these structures have been reported to exhibit significant antibacterial and antifungal activities. While specific data on this compound is limited, related thiazole derivatives have shown:
| Compound Type | Activity Type | MIC (µM) Range |
|---|---|---|
| Thiazole Derivatives | Antibacterial | 4.69 - 156.47 |
| Furan-based Anticancer Agents | Cytotoxicity | Varies by cell line |
These findings suggest that this compound may possess similar properties.
Case Studies and Research Findings
- Anxiolytic Activity Study : In a controlled study, the anxiolytic effects of related compounds were assessed using various behavioral tests in mice. The results showed significant reductions in anxiety-like behaviors at specific dosages, supporting the hypothesis that these compounds can modulate nAChRs effectively .
- Antimicrobial Screening : A series of thiazole derivatives were tested against common bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). The results indicated notable antimicrobial activity, with MIC values suggesting effective inhibition at low concentrations .
- Cytotoxicity Assays : Preliminary cytotoxicity assays on cancer cell lines revealed that compounds with similar structural features exhibited significant cytotoxic effects, warranting further investigation into their potential as therapeutic agents .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence yield?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones .
- Step 2: Acrylamide coupling via a nucleophilic substitution or Mitsunobu reaction, using reagents like acryloyl chloride and catalysts such as triethylamine in polar solvents (e.g., DMF or ethanol) .
- Key parameters: Reaction temperature (60–80°C for coupling), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 acryloyl chloride to thiazole intermediate) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How is structural integrity confirmed post-synthesis?
A combination of spectroscopic and analytical methods is employed:
- NMR: H and C NMR identify proton environments and carbon frameworks (e.g., furan protons at δ 6.3–7.1 ppm, acrylamide carbonyl at ~165 ppm) .
- IR Spectroscopy: Confirms acrylamide C=O stretches (~1650 cm) and thiazole C=N vibrations (~1550 cm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 395.12) .
Q. What preliminary biological screening approaches assess its bioactivity?
- Antimicrobial assays: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (IC calculations) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC values for HepG2 or MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in acrylamide coupling?
Systematic optimization strategies include:
- Solvent screening: DMF vs. THF (DMF improves solubility of polar intermediates) .
- Catalyst variation: Triethylamine vs. DBU (latter enhances base-mediated coupling) .
- Temperature gradients: 50–80°C trials to balance reactivity vs. decomposition .
- Table 1: Example optimization results:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | EtN | 70 | 78 |
| THF | DBU | 60 | 65 |
Q. What strategies resolve discrepancies in bioactivity data across studies?
Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Compound purity: HPLC quantification (>95% purity required for reliable IC) .
- Structural analogs: Compare with derivatives (e.g., nitro vs. methoxy substituents altering target affinity) .
Q. Which computational methods predict interactions with biological targets?
- Molecular docking (AutoDock Vina): Models binding to kinase ATP pockets (e.g., CDK2, Figure 1) .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR studies: Relate substituent electronic parameters (Hammett σ) to activity trends .
Q. How does reactivity compare to structurally similar acrylamide derivatives?
- Thiophene vs. furan analogs: Thiophene’s electron-rich ring enhances electrophilic substitution rates .
- Substituent effects: o-Tolyl groups on thiazole improve steric shielding, reducing hydrolysis .
- Table 2: Comparative reactivity in nucleophilic substitutions:
| Derivative | Reaction Rate (k, s) |
|---|---|
| o-Tolyl thiazole | 0.45 |
| Phenyl thiazole | 0.32 |
Q. What in vitro models evaluate pharmacokinetic properties?
- Hepatic microsomes: Measure metabolic stability (t > 60 min suggests low clearance) .
- Plasma stability assays: Incubate in rat plasma (≥90% remaining after 4 h indicates suitability for in vivo studies) .
- Caco-2 permeability: Apparent permeability (P) > 1 × 10 cm/s suggests oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
